[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid
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Overview
Description
[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a benzyloxy group at the 6-position and a chlorine atom at the 5-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-benzyloxy-5-chloropyridine.
Borylation: The key step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., sodium hydroxide) to facilitate the substitution reaction.
Major Products:
Oxidation: Formation of 6-benzyloxy-5-chloropyridin-3-ol.
Reduction: Formation of 6-benzyloxy-5-chloropyridin-3-yl alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Cross-Coupling: [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques for labeling and detecting biomolecules.
Medicine:
Drug Development: The compound can be used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: this compound can be used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid is primarily related to its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it can target specific enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
6-Benzyloxypyridine-3-boronic acid: Similar structure but lacks the chlorine atom at the 5-position.
5-Chloro-2-pyridylboronic acid: Similar structure but lacks the benzyloxy group at the 6-position.
3-Pyridylboronic acid: Basic structure without the benzyloxy and chlorine substituents.
Uniqueness:
Substituent Effects: The presence of both the benzyloxy group and the chlorine atom in [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid provides unique electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Versatility: The compound’s ability to participate in multiple types of reactions (oxidation, reduction, substitution) and its utility in diverse fields (chemistry, biology, medicine, industry) highlight its versatility and importance.
Properties
IUPAC Name |
(5-chloro-6-phenylmethoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITCWUOJJWUOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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